molecular formula C12H17NO2S B1460845 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid CAS No. 1158698-87-3

2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid

Cat. No. B1460845
CAS RN: 1158698-87-3
M. Wt: 239.34 g/mol
InChI Key: AQFWENKKINTGDM-UHFFFAOYSA-N
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Description

“2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid” is a versatile material used in scientific research. Its unique structure allows for diverse applications in various fields, including pharmaceutical development and organic synthesis. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEHI .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

  • Crystal Structure and Synthesis : Molecules like (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid exhibit unique crystal structures, and their synthesis involves specific interactions like O-H...O and C-H...O hydrogen bonds. This leads to complex molecular networks in their crystalline forms (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).

  • Biological Compound Synthesis : Compounds with 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid structures are important in the synthesis of biological compounds, potentially leading to new drugs. Their synthesis and structural confirmation involve complex analytical methods, and these compounds demonstrate various biological activities (Safonov, Panasenko, & Knysh, 2017).

  • Electrochemical Studies : Research into novel Mannich bases bearing similar molecular structures has been conducted, emphasizing their electrochemical properties. These studies are crucial for understanding the compounds' behavior in different chemical environments (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

  • Anticancer Activity : Some derivatives of these compounds have been evaluated for their anticancer activity, showing potential as therapeutic agents. The effectiveness of these compounds against various cancer cell lines underscores their significance in medicinal chemistry (Kumar, Kumar, Roy, & Sondhi, 2013).

  • Antibacterial Evaluation : Some derivatives demonstrate antibacterial properties, indicating their potential use in developing new antibiotics. These compounds have been tested against various bacterial species, showcasing their effectiveness in combating infections (Pitucha, Olender, Wujec, Borowski, & Mardarowicz, 2010).

  • Antiproliferative and ADMET Study : Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives show considerable growth inhibition in human cancer cell lines. These compounds' synthesis and study contribute to the development of new anticancer drugs (Harishkumar, Nd, & Santhosha Sm, 2018).

Mechanism of Action

The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .

Safety and Hazards

The safety data sheet for a related compound, BOC-Piperidin-4-yl)acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid” and similar compounds lie in their potential therapeutic applications. They are being explored for their roles in treating various conditions, including pain and inflammatory diseases .

properties

IUPAC Name

2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFWENKKINTGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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